N,N'-Dibenzoyl-L-cystine
Overview
Description
N,N’-Dibenzoyl-L-cystine is a derivative of the amino acid cystine, characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the cystine molecule. This compound is known for its unique properties, including its ability to form hydrogels that are responsive to changes in pH and temperature . The molecular formula of N,N’-Dibenzoyl-L-cystine is C20H20N2O6S2, and it has a molecular weight of 448.51 g/mol .
Mechanism of Action
Target of Action
N,N’-Dibenzoyl-L-cystine (DBC) is a complex molecule that has been found to interact with various targets in the body. It has been involved in the synthesis of integrin antagonists, the formation of molecular gelators using chemical fuel, and the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts
Mode of Action
The mode of action of N,N’-Dibenzoyl-L-cystine involves its ability to form a pH-/thermo-responsive hydrogel . This hydrogel is formed by the self-assembly of DBC in a basic aqueous solution, which is achieved by adjusting the pH value . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .
Biochemical Pathways
It is known that dbc can be involved in the synthesis of integrin antagonists, which play a role in cell adhesion and signal transduction pathways .
Pharmacokinetics
It is known that dbc forms a hydrogel that exhibits excellent mechanical properties, thermo-reversibility, and ph-responsive properties .
Result of Action
The result of N,N’-Dibenzoyl-L-cystine’s action is the formation of a pH-/thermo-responsive hydrogel . This hydrogel exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties . In addition, the release behavior of salicylic acid (SA) molecules from the DBC gel has been investigated, showing that the release ratio in phosphate buffer solution (PBS, pH = 4.0) reaches 58.02% .
Action Environment
The action of N,N’-Dibenzoyl-L-cystine is influenced by environmental factors such as pH and temperature . DBC is readily soluble in NaOH solution at room temperature, and the self-assembled hydrogels are obtained by adjusting the basic DBC aqueous solution with HCl to achieve a given pH value . When NaOH is added to the hydrogel (pH > 9.4), it becomes a sol again .
Biochemical Analysis
Biochemical Properties
N,N’-Dibenzoyl-L-cystine plays a significant role in biochemical reactions. It is involved in the synthesis of integrin antagonists, which are proteins that mediate the attachment between a cell and its surroundings . It also participates in the dissipative self-assembly of molecular gelators using chemical fuel . The nature of these interactions is primarily through strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .
Cellular Effects
The effects of N,N’-Dibenzoyl-L-cystine on cells and cellular processes are primarily observed in its role in the synthesis of crosslinkable hydrogels for the proliferation of encapsulated human derm fibroblasts . This suggests that N,N’-Dibenzoyl-L-cystine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N,N’-Dibenzoyl-L-cystine involves its interaction with biomolecules through binding interactions. It is known to participate in the amplification of bifunctional disulfide ligands for calmodulin . This suggests that N,N’-Dibenzoyl-L-cystine may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, N,N’-Dibenzoyl-L-cystine exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties . It is readily soluble in NaOH solution at room temperature, and the self-assembled hydrogels are obtained by adjusting the basic N,N’-Dibenzoyl-L-cystine aqueous solution with HCl to achieve a given pH value .
Metabolic Pathways
Given its role in the synthesis of integrin antagonists and the formation of molecular gels, it is likely that it interacts with enzymes or cofactors in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dibenzoyl-L-cystine can be synthesized through the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-cystine in an aqueous solution of sodium hydroxide, followed by the gradual addition of benzoyl chloride. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Dibenzoyl-L-cystine may involve similar reaction conditions but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzoyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Dibenzoyl-L-cystine can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Acylating agents like acetic anhydride or other acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
N,N’-Dibenzoyl-L-cystine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of integrin antagonists and as a chiral modifier in enantioselective reductions.
Biology: Employed in the study of protein folding and disulfide bond formation.
Industry: Utilized in the development of hydrogels for controlled drug delivery systems and tissue engineering.
Comparison with Similar Compounds
L-Cystine: The parent compound of N,N’-Dibenzoyl-L-cystine, lacking the benzoyl groups.
N-Acetyl-L-cysteine: A derivative of cysteine with an acetyl group instead of benzoyl groups.
L-Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.
Uniqueness: N,N’-Dibenzoyl-L-cystine is unique due to its ability to form pH- and thermo-responsive hydrogels, which are not commonly observed in other cystine derivatives. This property makes it particularly valuable in applications such as controlled drug delivery and tissue engineering .
Properties
IUPAC Name |
(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXMPQWQSOAIY-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25129-20-8 | |
Record name | N,N′-Dibenzoyl-L-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-dibenzoyl-L-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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